molecular formula C31H52O5 B8262762 25-Methoxyalisol A

25-Methoxyalisol A

Cat. No.: B8262762
M. Wt: 504.7 g/mol
InChI Key: GSXGAZVWBLDJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 25-Methoxyalisol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Biological Activity

25-Methoxyalisol A , a sterane triterpenoid derived from the aquatic plant Alisma orientale, has garnered attention due to its diverse biological activities. This compound is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antihyperglycemic, and antioxidant activities. This article synthesizes current research findings regarding the biological activity of this compound, providing detailed insights into its mechanisms and effects.

1. Antihyperglycemic Activity

Research has indicated that this compound exhibits significant antihyperglycemic properties. The compound has been shown to inhibit key enzymes involved in carbohydrate metabolism, which can help manage blood glucose levels.

Enzyme Inhibition

  • α-Amylase Inhibition : This enzyme is crucial for breaking down starches into sugars. Inhibition of α-amylase can lead to reduced glucose absorption in the intestines.
  • α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase is responsible for the final steps of carbohydrate digestion. Inhibition can delay glucose absorption.

The following table summarizes the methodologies used to evaluate these activities:

Method Assay Type Description Detection
α-Amylase InhibitionIsolated EnzymesMeasures inhibition of starch breakdownColorimetric assays
α-Glucosidase InhibitionIsolated EnzymesMeasures inhibition of sugar absorptionFluorometric assays
Glucose UptakeCell-basedEvaluates modification of glucose uptake into cellsColorimetric and fluorometric assays

2. Anti-Inflammatory Activity

This compound has demonstrated promising anti-inflammatory effects. Studies have shown that it can significantly reduce inflammation markers in cell cultures and animal models.

  • Cytokine Modulation : The compound appears to modulate the secretion of pro-inflammatory cytokines, thereby reducing inflammation.
  • Inhibition of COX Enzymes : Cyclooxygenase (COX) enzymes are key players in inflammation; inhibition can lead to decreased production of inflammatory mediators.

3. Antioxidant Activity

The antioxidant properties of this compound are noteworthy, as they contribute to its potential protective effects against oxidative stress-related diseases.

Assays Conducted

  • DPPH Assay : This assay measures the ability of antioxidants to scavenge free radicals.
  • ABTS Assay : Similar to DPPH, this assay evaluates the capacity to neutralize free radicals.

The following table summarizes the antioxidant activity results:

Assay Type Methodology Outcome
DPPHRadical scavenging assaySignificant reduction in DPPH
ABTSFree radical cation assayHigh scavenging activity observed

Study on Antihyperglycemic Effects

A recent study investigated the effects of this compound on diabetic rats. The results indicated a marked decrease in blood glucose levels post-treatment, alongside improved insulin sensitivity. The study utilized both biochemical assays and histological examinations to confirm these findings.

Study on Anti-Inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and joint inflammation, correlating with decreased levels of inflammatory cytokines.

Properties

IUPAC Name

17-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O5/c1-18(16-22(33)26(35)28(4,5)36-9)19-10-14-30(7)20(19)17-21(32)25-29(6)13-12-24(34)27(2,3)23(29)11-15-31(25,30)8/h18,21-23,25-26,32-33,35H,10-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXGAZVWBLDJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)OC)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.